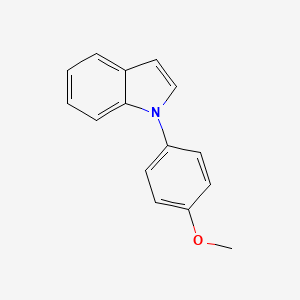

1-(4-methoxyphenyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

93597-01-4 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)indole |

InChI |

InChI=1S/C15H13NO/c1-17-14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3 |

InChI Key |

CJJDJQFZVLGJLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxyphenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-(4-methoxyphenyl)-1H-indole, offering detailed information about the hydrogen and carbon environments and their connectivity.

The ¹H NMR spectrum provides specific information about the hydrogen atoms within the molecule. For this compound, the spectrum displays characteristic signals for the protons on both the indole (B1671886) and the 4-methoxyphenyl (B3050149) rings. The protons on the five-membered ring of the indole nucleus (H-2 and H-3) typically appear as doublets. The four protons of the fused benzene (B151609) ring (H-4, H-5, H-6, and H-7) resonate as a complex multiplet pattern.

The 4-methoxyphenyl substituent shows a characteristic AA'XX' system for its aromatic protons, appearing as two distinct doublets. A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group is also a key identifier, typically found in the upfield region of the aromatic spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-7 | 7.65 | d | 7.8 |

| H-2', H-6' | 7.41 | d | 8.9 |

| H-4 | 7.38 | d | 8.3 |

| H-2 | 7.22 | d | 3.2 |

| H-5 | 7.18 | t | 7.6 |

| H-6 | 7.11 | t | 7.4 |

| H-3', H-5' | 7.01 | d | 8.9 |

| H-3 | 6.62 | d | 3.2 |

| -OCH₃ | 3.87 | s | - |

Note: Data acquired in CDCl₃. Spectral data can vary slightly based on solvent and instrument frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. In this compound, all 15 carbon atoms are chemically distinct and thus produce 15 separate signals. The chemical shifts are indicative of the carbon's local electronic environment. For instance, the carbon atom attached to the oxygen of the methoxy group (C-4') resonates at a significantly downfield position compared to the methyl carbon. The carbons of the indole ring system and the phenyl ring appear in the aromatic region (typically 100-140 ppm).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C-4' | 158.2 |

| C-7a | 136.4 |

| C-1' | 131.2 |

| C-3a | 129.1 |

| C-2 | 128.0 |

| C-2', C-6' | 126.1 |

| C-5 | 121.8 |

| C-6 | 120.8 |

| C-4 | 120.2 |

| C-3', C-5' | 114.8 |

| C-7 | 110.4 |

| C-3 | 103.1 |

| -OCH₃ | 55.6 |

Note: Data acquired in CDCl₃. Spectral data can vary slightly based on solvent and instrument frequency.

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguous signal assignment and complete structural elucidation. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons, confirming the spin systems of the indole ring (e.g., H-2 with H-3; H-4 with H-5; H-5 with H-6; H-6 with H-7) and the methoxyphenyl ring (H-2'/H-6' with H-3'/H-5'). researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate protons with their directly attached carbons (one-bond ¹H-¹³C coupling). An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (for all C-H bonds). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.net The HMBC spectrum is crucial for connecting the individual spin systems. It would show correlations between the methoxy protons (-OCH₃) and the C-4' carbon, and more importantly, correlations between the methoxyphenyl protons (e.g., H-2'/H-6') and the indole carbons (like C-7a), confirming the N-C bond that links the two aromatic moieties.

Tautomerism is a form of isomerism involving the migration of a proton. In unsubstituted (1H)-indoles, a potential indole-indolenine tautomerism exists. However, for this compound, this type of tautomerism is not possible. dergipark.org.trorganic-chemistry.org The substitution of the hydrogen on the indole nitrogen with a methoxyphenyl group prevents the proton migration necessary for the tautomeric equilibrium. dergipark.org.tr Therefore, the compound exists exclusively in the indole form.

While the parent compound does not exhibit tautomerism, other forms of isomerism, such as geometric (E/Z) isomerism, can occur in more complex indole derivatives that possess a double bond elsewhere in their structure. cumhuriyet.edu.tr

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy techniques, such as FT-IR, provide valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectral Data for this compound

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 2985-2850 | Aliphatic C-H Stretching (-OCH₃) |

| 1610, 1515, 1465 | Aromatic C=C Ring Stretching |

| 1245 | Asymmetric C-O-C Stretching (Aryl Ether) |

| 1175-1025 | Symmetric C-O-C Stretching / In-plane C-H Bending |

| 825 | Out-of-plane C-H Bending (para-disubstituted ring) |

Note: Data is representative and sourced from analyses of similar compounds. ekb.eg

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, effectively offering a structural fingerprint. It is instrumental in identifying functional groups and elucidating the skeletal structure of compounds like this compound. By analyzing the inelastic scattering of monochromatic light, specific vibrational frequencies corresponding to the chemical bonds and symmetry of the molecule can be determined.

While a dedicated experimental Raman spectrum for this compound is not extensively detailed in the available research, the analysis of related structures, such as 1-(4-methoxyphenyl)-1H-imidazole, demonstrates the power of this technique. For such molecules, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to compute and assign vibrational wavenumbers, which are then compared with experimental spectra. This comparative analysis allows for a confident assignment of fundamental vibrational modes.

For this compound, characteristic Raman bands would be expected to arise from:

Indole Ring Vibrations: Including N-H stretching, C-H stretching, and various ring stretching and deformation modes (C=C, C-N).

Phenyl Ring Vibrations: Aromatic C-H stretching typically observed above 3000 cm⁻¹, and characteristic ring "breathing" modes at lower frequencies.

Methoxyphenyl Group Vibrations: Symmetric and asymmetric stretching of the C-H bonds in the methoxy (-OCH₃) group, as well as C-O stretching vibrations.

Inter-ring C-N Stretch: The vibration of the bond connecting the methoxyphenyl ring to the indole nitrogen.

The precise position and intensity of these peaks provide valuable data for confirming the compound's identity and understanding its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing a highly accurate measurement of the molecular mass. This allows for the determination of the elemental formula with a high degree of confidence. For this compound (C₁₅H₁₃NO), the theoretical exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

HRMS is routinely employed to confirm the successful synthesis of complex indole derivatives. rsc.org Beyond just confirming the molecular weight, HRMS is used to analyze the fragmentation patterns of a molecule (MS/MS analysis). researchgate.net When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. Analyzing the mass of these fragments provides a molecular fingerprint that helps to piece together the original structure.

In the case of this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the indole ring and the methoxyphenyl group.

Loss of the methyl radical (•CH₃) from the methoxy group, resulting in a phenoxy-like cation.

Fragmentation of the indole ring itself.

While a detailed fragmentation study for the parent compound is not available, analysis of related compounds shows common pathways such as hydroxylation and O-demethylation during metabolism studies, which are identified using HRMS. dea.gov

Table 1: Predicted HRMS Fragmentation Data for this compound This table is based on theoretical calculations and plausible fragmentation pathways.

| Fragment Ion | Molecular Formula | Calculated m/z | Plausible Origin |

|---|---|---|---|

| [M]+• | [C₁₅H₁₃NO]+• | 223.0997 | Molecular Ion |

| [M-CH₃]+ | [C₁₄H₁₀NO]+ | 208.0762 | Loss of a methyl radical from the methoxy group |

| [C₈H₇N]+• | [C₈H₇N]+• | 117.0578 | Indole moiety |

X-ray Crystallography for Solid-State Molecular Structure Determination of this compound or its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. This technique has been successfully applied to several derivatives of this compound, providing critical insights into their molecular architecture.

Analysis of analogous compounds reveals that the indole system tends to be planar, with dihedral angles between the indole and phenyl rings typically ranging from 15° to 35°. This indicates a moderate degree of conjugation between the two ring systems.

Detailed crystallographic studies have been performed on more complex derivatives. For instance, the structure of 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime was determined with high accuracy. richmond.edu The analysis revealed a monoclinic crystal system belonging to the P2₁/c space group. richmond.edu Such studies are crucial for understanding intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the crystal packing. Data from various bis-indole derivatives containing the methoxyphenyl moiety further enriches the structural understanding of this class of compounds.

Table 2: Crystallographic Data for Derivatives of this compound

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime | C₁₇H₁₅BrN₂O₂ | Monoclinic | P2₁/c | a = 14.4197(9) Å, b = 7.5423(5) Å, c = 14.9602(9) Å, β = 114.665(2)° | richmond.edu |

Computational Chemistry and Theoretical Characterization of 1 4 Methoxyphenyl 1h Indole

Electronic Structure and Quantum Chemical Calculations

A full computational analysis using methods like Density Functional Theory (DFT) is required to produce the data for this section. Such a study on 1-(4-methoxyphenyl)-1H-indole has not been identified in the available literature.

Density Functional Theory (DFT) Studies for Geometric Optimization and Energy Calculations

A DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine the most stable three-dimensional conformation (optimized geometry) of the molecule. This calculation would yield key parameters, including the bond lengths between atoms (e.g., C-N, C-C, C-O), bond angles, and dihedral angles that define the spatial orientation of the methoxyphenyl ring relative to the indole (B1671886) ring. The total electronic energy and dipole moment of the optimized structure would also be calculated. Without a specific study, a data table of these parameters cannot be generated.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The energies of the HOMO and LUMO are critical for understanding a molecule's electronic properties and reactivity. These would be calculated from the optimized geometry. The analysis would reveal the HOMO-LUMO energy gap (ΔE), a key indicator of chemical stability and reactivity. Visual plots would show the distribution of these orbitals across the molecule, indicating where electron donation (from the HOMO) and acceptance (to the LUMO) are most likely to occur. Specific energy values in electron volts (eV) and distribution maps for this compound are not available.

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. The map uses a color scale where red indicates regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). For this compound, one would expect negative potential (red) around the oxygen atom of the methoxy (B1213986) group and potentially over the π-system of the indole ring, with positive potential (blue) near the hydrogen atoms. A precise, calculated map is not available.

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis, Natural Bond Orbital (NBO) Analysis)

NBO or Mulliken analysis would be used to calculate the partial charge on each atom in the molecule. This information helps in understanding the intramolecular charge transfer and the polarity of various bonds. NBO analysis also provides insight into hyperconjugative interactions and the stability they lend to the molecular structure. A table of atomic charges for each atom in this compound cannot be compiled without data from a specific computational study.

Simulated Vibrational Spectra and Correlation with Experimental Data

Theoretical vibrational frequencies would be calculated using DFT to simulate the infrared (IR) and Raman spectra of this compound. These calculated frequencies are typically scaled to correct for anharmonicity and computational approximations. The simulated spectra would then be compared with experimental data to provide a detailed assignment of the vibrational modes, confirming the presence of specific functional groups (e.g., C-O-C stretching of the methoxy group, N-H bending of the indole ring, aromatic C-H stretching). A table comparing calculated and experimental vibrational frequencies (in cm⁻¹) and their corresponding assignments is not available.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method embedded within a DFT framework. nih.gov For this compound, this would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus (¹H and ¹³C). These theoretical values, often calculated in a specific solvent model to mimic experimental conditions, can be correlated with experimental spectra to assign specific peaks to individual atoms within the molecule. nih.govnih.gov Studies on similar molecules, such as 1-(4-methoxyphenyl)-1H-imidazole and other indole derivatives, have shown a good correlation between experimental and theoretical chemical shifts calculated using functionals like B3LYP with a 6-311++G(d,p) basis set. nih.govchemicalpapers.comresearchgate.netresearchgate.net

Hypothetical ¹H and ¹³C NMR Chemical Shift Data

| Atom Position | Hypothetical Experimental ¹H Shift (ppm) | Hypothetical Calculated ¹H Shift (ppm) | Atom Position | Hypothetical Experimental ¹³C Shift (ppm) | Hypothetical Calculated ¹³C Shift (ppm) |

|---|---|---|---|---|---|

| Indole H2 | 6.60 | 6.65 | Indole C2 | 102.5 | 103.0 |

| Indole H3 | 7.20 | 7.25 | Indole C3 | 129.0 | 129.5 |

| Indole H7 | 7.70 | 7.75 | Indole C7a | 136.0 | 136.5 |

| Phenyl H2'/H6' | 7.40 | 7.45 | Phenyl C1' | 132.0 | 132.5 |

| Phenyl H3'/H5' | 7.00 | 7.05 | Phenyl C4' | 159.0 | 159.5 |

| Methoxy H | 3.85 | 3.90 | Methoxy C | 55.5 | 56.0 |

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govmaterialsciencejournal.org This analysis for this compound would reveal the electronic transitions, such as π → π* and n → π*, that are responsible for its UV-Vis absorption bands. materialsciencejournal.orgresearchgate.net The calculations provide information on the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. materialsciencejournal.org Such studies on related aromatic systems often show that the electronic transitions are influenced by intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule. nih.gov For this compound, charge transfer from the indole ring to the methoxyphenyl ring, or vice versa, would be a key feature of its electronic spectrum.

Conformational Landscape Analysis and Stability of Isomeric Forms

The three-dimensional structure and flexibility of this compound are defined by its conformational landscape. The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the nitrogen of the indole ring to the carbon of the methoxyphenyl ring.

A conformational analysis is typically performed by systematically rotating this key dihedral angle and calculating the potential energy at each step using DFT methods. nih.gov This process generates a Potential Energy Surface (PES) scan, which maps the energy of the molecule as a function of its geometry. nih.govresearchgate.net The minima on this surface correspond to stable conformers (rotational isomers), while the maxima represent the energy barriers to rotation between them. researchgate.net

For this compound, the analysis would likely reveal one or more low-energy conformers. The relative stability of these isomers is determined by their calculated Gibbs free energies. The planarity or twisting of the two aromatic rings relative to each other is a critical factor, governed by a balance between steric hindrance from ortho-hydrogens and the electronic stabilization gained from π-conjugation across the rings. Similar analyses on N-aryl indoles and other biaryl systems have been crucial in understanding their structure and reactivity. researchgate.netacs.orgacs.org

Example of Conformational Energy Profile

| Dihedral Angle (Indole-Phenyl) | Relative Energy (kcal/mol) | Conformer Type |

|---|---|---|

| 0° | 5.0 | Transition State (Eclipsed) |

| 45° | 0.0 | Stable Conformer (Twisted) |

| 90° | 2.5 | Transition State (Perpendicular) |

| 135° | 0.2 | Stable Conformer (Twisted) |

| 180° | 5.5 | Transition State (Eclipsed) |

Computational Evaluation of Thermodynamic Properties (e.g., entropy, enthalpy changes, Gibbs free energy)

DFT calculations can provide reliable estimates of key thermodynamic properties, which are essential for understanding the stability and reactivity of this compound under various conditions. numberanalytics.com These calculations are typically performed after a geometry optimization and frequency analysis. researchgate.net

The primary thermodynamic parameters calculated include:

Enthalpy (H): Represents the total heat content of the system. The change in enthalpy (ΔH) indicates whether a process is exothermic or endothermic. nih.gov

Entropy (S): A measure of the disorder or randomness of the system. Calculations of entropy account for translational, rotational, and vibrational contributions. researchgate.net

Gibbs Free Energy (G): This fundamental property combines enthalpy and entropy (G = H - TS) and determines the spontaneity of a chemical process at constant temperature and pressure. numberanalytics.comarxiv.org

These properties can be calculated as a function of temperature, providing insight into the molecule's behavior across a range of conditions. chemicalpapers.comresearchgate.net For instance, computational studies on similar molecules like 1-(4-methoxyphenyl)-1H-imidazole have successfully determined these thermodynamic functions, demonstrating the reliability of the approach. chemicalpapers.comresearchgate.net Such data is invaluable for predicting reaction equilibria and the relative stability of different isomers or conformers. researchgate.net

Calculated Thermodynamic Properties at 298.15 K

| Property | Hypothetical Value | Units |

|---|---|---|

| Zero-point vibrational energy | 185.5 | kcal/mol |

| Enthalpy (H) | 197.2 | kcal/mol |

| Heat Capacity (Cv) | 65.8 | cal/mol·K |

| Entropy (S) | 115.4 | cal/mol·K |

| Gibbs Free Energy (G) | 162.8 | kcal/mol |

Exploration of Nonlinear Optical (NLO) Properties in the Context of Molecular Design

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net Indole derivatives are known to be promising candidates for NLO materials due to the electron-rich nature of the indole ring, which can act as an effective π-electron donor. arxiv.orgresearchgate.net

The NLO response of this compound can be investigated computationally by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). scilit.comresearchgate.net These parameters quantify the linear and nonlinear response of the molecule's electron cloud to an external electric field. Large hyperpolarizability values are indicative of a strong NLO response. arxiv.orgresearchgate.net

In the context of molecular design, this compound possesses a donor-π-acceptor (D-π-A) like structure, where the indole moiety can act as the donor and the methoxyphenyl group can modulate the electronic properties. The presence of the methoxy group (-OCH₃), an electron-donating group, on the phenyl ring enhances the electron density of that system. The interaction between the indole donor and the substituted phenyl ring can lead to intramolecular charge transfer (ICT), a key factor for enhancing NLO properties. nih.govnih.gov

DFT calculations, often using functionals like CAM-B3LYP which are designed for long-range corrected interactions, are employed to compute α and β values. researchgate.net The results from such studies can guide the rational design of new indole-based materials with optimized NLO characteristics by strategically placing different electron-donating or withdrawing groups on the molecular scaffold. nih.govacs.org

Mechanistic Investigations of Biological Activities of 1 4 Methoxyphenyl 1h Indole Derivatives Via in Vitro Studies

Anticancer/Antiproliferative Activity Mechanisms

The potential of 1-(4-methoxyphenyl)-1H-indole derivatives as anticancer agents has been extensively explored. These investigations have revealed a multi-faceted approach by which these compounds combat cancer cell growth, including direct inhibition of proliferation, induction of programmed cell death, and interference with key molecular pathways essential for tumor progression.

A primary indicator of anticancer potential is the ability of a compound to inhibit the growth and proliferation of cancer cells. Numerous studies have quantified the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a novel benzofuran–indole (B1671886) hybrid derivative, 8aa, has shown selective anticancer effects against non-small-cell lung cancer (NSCLC) cell lines, PC9 and A549. acs.org Similarly, certain indolyl-pyrimidine derivatives have demonstrated broad-spectrum cytotoxic activity against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines, with compound 4g showing potent antiproliferative activity with IC₅₀ values of 5.1, 5.02, and 6.6 μM, respectively. researchgate.net

Other studies have highlighted the potent activity of pyrazolo[3,4-b]pyridine derivatives containing the 4-methoxyphenyl (B3050149) moiety. Compounds 9a and 14g, for example, were evaluated for their anticancer potency towards Hela (cervical), MCF7, and HCT-116 cancer cell lines. researchgate.netnih.gov Furthermore, a trimethoxyphenyl derivative of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane exhibited the most potent cell growth inhibitory activity in a screening against 39 human cancer cell lines, with a mean GI₅₀ value of 5.8 μM. mdpi.com The antiproliferative activities of selected derivatives are summarized in the table below.

| Compound Type | Specific Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Source |

|---|---|---|---|---|

| Indolyl-pyrimidine | 4g | MCF-7 (Breast) | 5.1 | researchgate.net |

| Indolyl-pyrimidine | 4g | HepG2 (Liver) | 5.02 | researchgate.net |

| Indolyl-pyrimidine | 4g | HCT-116 (Colon) | 6.6 | researchgate.net |

| Pyrazolo[3,4-b]pyridine | 9a | Hela (Cervical) | 26.44 ± 3.23 | researchgate.net |

| Pyrazolo[3,4-b]pyridine | 14g | MCF7 (Breast) | 21.81 ± 2.96 | researchgate.net |

| Carborane Derivative | 2g (Trimethoxyphenyl) | Mean of 39 cell lines | 5.8 | mdpi.com |

| Indole-based Oxadiazole | 2e | HCT116 (Colon) | 6.43 ± 0.72 | mdpi.com |

| Indole-based Oxadiazole | 2e | A549 (Lung) | 9.62 ± 1.14 | mdpi.com |

| Indole-based Oxadiazole | 2e | A375 (Melanoma) | 8.07 ± 1.36 | mdpi.com |

Beyond inhibiting proliferation, a crucial mechanism for effective anticancer agents is the induction of apoptosis, or programmed cell death. In vitro studies have confirmed that this compound derivatives can trigger this process in cancer cells. For example, pyrazolo[3,4-b]pyridine derivatives 9a and 14g were found to induce significant levels of early and late apoptosis in Hela, MCF7, and HCT-116 cells. researchgate.netnih.gov Similarly, a trimethoxyphenyl carborane derivative was shown to induce apoptosis in MDA-MB-453 breast cancer cells, a process mediated by caspase-3/7 activation. mdpi.com Further mechanistic studies with an indole-based oxadiazole, compound 2e, demonstrated that it enhanced apoptosis in HCT116 cells to a significant degree (28.35%) compared to the control. mdpi.com The ability of these compounds to activate caspase cascades and other pro-apoptotic pathways underscores their therapeutic potential. researchgate.netnih.gov

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Indole derivatives have been shown to interfere with this process, causing cell cycle arrest at various phases, thereby preventing cancer cells from dividing. For instance, a derivative of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane induced an arrest of the cell cycle in the G2/M phase in MDA-MB-453 breast cancer cells. mdpi.com Another study on pyrazolo[3,4-b]pyridine derivatives revealed that compound 9a caused cell cycle arrest at the S phase in Hela cells, while compound 14g led to G2/M phase arrest in MCF7 cells and S phase arrest in HCT-116 cells. researchgate.netnih.gov An indolyl dihydroisoxazole (B8533529) derivative was also found to cause G2/M cell cycle arrest in Jurkat and HL-60 leukemia cells and S phase arrest in HL-60 cells.

| Compound Type | Specific Derivative | Cancer Cell Line | Phase of Arrest | Source |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | 9a | Hela (Cervical) | S | researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridine | 14g | MCF7 (Breast) | G2/M | researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridine | 14g | HCT-116 (Colon) | S | researchgate.netnih.gov |

| Carborane Derivative | 2g (Trimethoxyphenyl) | MDA-MB-453 (Breast) | G2/M | mdpi.com |

| Indolyl Dihydroisoxazole | DHI1 | Jurkat (Leukemia) | G2/M | |

| Indolyl Dihydroisoxazole | DHI1 | HL-60 (Leukemia) | S and G2/M |

To understand the precise mechanisms of action, research has focused on identifying specific molecular targets of this compound derivatives.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers. Several indole derivatives have been identified as potent EGFR inhibitors. For example, compound 4g from a series of indolyl-pyrimidines was found to be a highly active EGFR inhibitor with an IC₅₀ value of 0.25 µM, equipotent to the standard drug erlotinib. researchgate.net Benzofuran–indole hybrids have also been developed as EGFR inhibitors, with compound 8aa showing significant inhibitory effects against the double mutant L858R/T790M EGFR, which is common in NSCLC. acs.org

p53-MDM2 Interaction: The p53 protein is a crucial tumor suppressor, and its activity is negatively regulated by MDM2. Inhibiting the p53-MDM2 interaction is a promising strategy for cancer therapy. While various indole-containing scaffolds, such as spiro-oxindoles, are being investigated as inhibitors of this protein-protein interaction, specific in vitro studies detailing the direct inhibition of p53-MDM2 by this compound derivatives are not extensively documented in the reviewed literature.

Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential for cell division. Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. Several indole-based compounds are known to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site. For instance, a series of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b] researchgate.nettriazoles, structurally related to indole derivatives, have been reported to reduce tubulin polymerization. Similarly, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which can incorporate an indole moiety, have been shown to inhibit tubulin polymerization and induce G2/M phase cell cycle arrest.

Topoisomerase-I: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication. While indole is a known scaffold in the design of topoisomerase inhibitors, specific data on the inhibition of topoisomerase-I by this compound derivatives is limited in the currently available research. Other classes of indole derivatives, such as indenoisoquinolines, have been identified as potent topoisomerase I inhibitors.

Antimicrobial Activity Mechanisms

In addition to their anticancer properties, this compound derivatives have been investigated for their ability to combat microbial infections. The rise of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents, and indole derivatives have shown promise in this area.

In vitro studies have demonstrated the efficacy of indole derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.

Staphylococcus aureus : This Gram-positive bacterium, particularly its methicillin-resistant strains (MRSA), is a major cause of hospital-acquired infections. Synthetic indole derivatives, such as SMJ-2 and SMJ-4, have exhibited potent antibacterial activity against a wide variety of gram-positive bacteria, including multiple strains of MRSA, with Minimum Inhibitory Concentrations (MICs) for SMJ-2 ranging from 0.25 to 2 µg/mL. Time-kill experiments confirmed the bactericidal activity of these compounds. Additionally, indole-triazole derivatives have shown excellent activity against MRSA, with some compounds demonstrating efficacy comparable to or greater than ciprofloxacin.

Escherichia coli : As a common Gram-negative pathogen, E. coli is a frequent target for new antibacterial agents. Studies have shown that indole derivatives possess antimicrobial activities against E. coli. For example, certain indole-triazole derivatives have been tested against E. coli, showing a broad spectrum of activity.

Salmonella typhi : This bacterium is the causative agent of typhoid fever, a serious global health issue exacerbated by rising antibiotic resistance. Research has shown that indole, the parent compound, can act as an inter-species signaling molecule that affects gene expression related to drug resistance and virulence in Salmonella enterica. While some extracts and unrelated compounds show direct inhibitory effects, specific pyrimido[5,4-b]indole derivatives have been identified as inhibitors of Salmonella biofilm formation, which is crucial for its pathogenicity.

| Compound Type | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Synthetic Indole | SMJ-2 | S. aureus (MRSA) | 0.25 - 2 | |

| Indole-thiadiazole | 2h | S. aureus | 6.25 | |

| Indole-triazole | 3d | S. aureus | 6.25 | |

| Indole-triazole | 3d | MRSA | 3.125 | |

| Indole-triazole | 3d | E. coli | 25 |

Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

Derivatives of the this compound scaffold have demonstrated notable antifungal properties against clinically significant fungal pathogens, including Candida albicans and Aspergillus niger. In vitro studies have focused on determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) to quantify their efficacy.

One study investigated a series of 1-(1H-indol-3-yl) derivatives, revealing that certain compounds exhibited fungicidal activity against various strains of Candida species and Aspergillus niger nih.gov. For instance, compounds designated as 3b, 3c, and 3e were effective against all tested strains, with concentrations for fungicidal action ranging from 0.250 to 1 mg/mL nih.gov. Notably, A. niger was generally found to be more resistant to these derivatives compared to the yeast strains tested nih.gov. The observed antifungal effects were consistently fungicidal across all susceptible strains nih.gov.

Table 1: Antifungal Activity of Selected 1-(1H-indol-3-yl) Derivatives Fungicidal activity was observed at concentrations between 0.250 and 1 mg/mL for the compounds listed below against all tested strains.

| Compound ID | Target Pathogens | Activity Type | Reference |

|---|---|---|---|

| 3b | Candida albicans (ATCC & clinical isolates), Candida glabrata, Candida parapsilosis, Aspergillus niger | Fungicidal | nih.gov |

| 3c | Candida albicans (ATCC & clinical isolates), Candida glabrata, Candida parapsilosis, Aspergillus niger | Fungicidal | nih.gov |

| 3e | Candida albicans (ATCC & clinical isolates), Candida glabrata, Candida parapsilosis, Aspergillus niger | Fungicidal | nih.gov |

Further research into structurally related compounds highlights the importance of the 1-(4-methoxyphenyl) moiety in antifungal activity. A maleimide (B117702) compound, 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), was identified as having effective anti-virulence activity against C. albicans nih.gov. This compound was shown to inhibit key pathogenic processes such as adhesion, filamentation (the transition from yeast to hyphal form), and biofilm formation nih.gov.

Mechanisms of Action, Including Efflux Pump Inhibition in Multidrug-Resistant (MDR) Pathogens

The mechanisms underlying the antifungal activity of this compound derivatives are multifaceted. One identified mechanism involves the inhibition of enzymes crucial for fungal viability. For example, some 1-(1H-indol-3-yl) derivatives are known tyrosinase inhibitors, and this enzymatic inhibition may contribute to their antifungal effects nih.gov.

A more detailed mechanism has been elucidated for the related compound 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD). Studies revealed that MPD's anti-virulence effects on C. albicans are mediated through the Ras1-cAMP-Efg1 signaling pathway nih.gov. The compound was found to increase the secretion of farnesol (B120207), a quorum-sensing molecule, by upregulating the expression of the farnesol-producing enzyme Dpp3. The elevated farnesol levels then inhibit the activity of adenylyl cyclase (Cdc35), leading to a decrease in intracellular cyclic AMP (cAMP) content. This reduction in cAMP ultimately suppresses virulence factors via the Ras1-cAMP-Efg1 pathway nih.gov.

A critical factor in antifungal resistance, particularly in MDR pathogens, is the overexpression of efflux pumps. These membrane proteins actively transport antifungal drugs out of the fungal cell, reducing their intracellular concentration and efficacy. The ATP-binding cassette (ABC) transporters, such as CDR1 and CDR2 in Candida, are major contributors to this phenomenon portico.org. The inhibition of these efflux pumps is a promising strategy to overcome resistance and restore the effectiveness of existing antifungal agents like fluconazole (B54011) portico.orgnih.gov. While direct evidence of this compound derivatives acting as potent efflux pump inhibitors in fungi is still emerging, the general strategy of using chemical inhibitors to block these pumps is well-established portico.orgsciforum.net. The development of such inhibitors, known as fungal efflux pump inhibitors (FEPIs), could potentiate the activity of azole antifungals against resistant strains of Candida albicans and Candida glabrata portico.org.

Anti-inflammatory Activity Mechanisms

Derivatives containing indole and methoxyphenyl moieties have shown significant anti-inflammatory potential through various mechanisms. A primary mode of action is the modulation of key inflammatory pathways, such as those involving cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).

Indole-based compounds have been identified as selective COX-2 inhibitors, a crucial enzyme in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation dntb.gov.ua. The anti-inflammatory activity of methoxyphenyl-containing chalcones has been linked to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 enzymes in lipopolysaccharide (LPS)-stimulated macrophages nih.govresearchgate.net. This suppression leads to a reduction in the production of nitric oxide (NO) and prostaglandins.

The mechanism often involves the downregulation of the NF-κB signaling pathway. In LPS-stimulated macrophages, active compounds have been shown to decrease the expression of NF-κB and the phosphorylation of its inhibitor, IκB nih.govresearchgate.net. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6 dntb.gov.uaresearchgate.net. By inhibiting NF-κB activation, these derivatives can effectively reduce the production of these inflammatory mediators dntb.gov.ua. Furthermore, studies have implicated the modulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38, in the anti-inflammatory effects of related compounds researchgate.net.

Antioxidant Activity Mechanisms

The antioxidant properties of indole derivatives are primarily attributed to their ability to act as radical scavengers. The core mechanism involves the donation of a hydrogen atom or an electron to neutralize unstable free radicals, thereby terminating damaging chain reactions nih.gov. This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests nih.govnih.gov.

In these assays, the antioxidant compound reduces the stable DPPH or ABTS radical, a process that can be monitored spectrophotometrically by a color change nih.govnih.gov. Studies on indoline (B122111) derivatives, which are structurally related to indoles, have demonstrated significant scavenging activity against various radicals acs.org. The presence of phenolic hydroxyl groups and the specific arrangement of substituents on the indole ring can greatly influence the antioxidant capacity. These structural features enhance the molecule's ability to stabilize the radical species formed after donating a hydrogen atom, making them effective antioxidants.

Studies on Other Enzyme Modulation and Inhibition (e.g., ALOX15, acetylcholinesterase, myeloperoxidase)

Derivatives of this compound have been investigated for their ability to modulate various enzymes implicated in a range of diseases.

ALOX15 (Arachidonate 15-Lipoxygenase): Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as inhibitors of the catalytic activity of rabbit ALOX15. This enzyme is involved in lipid peroxidation and plays a role in inflammation and cancer models. The inhibition by these indole derivatives is substrate-specific, pointing towards a potential allosteric mechanism of action.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Several indole derivatives have been synthesized and evaluated as inhibitors of cholinesterases, which are key targets in the management of Alzheimer's disease tandfonline.com. A series of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-based thiosemicarbazones showed remarkable inhibitory activity against both AChE and BChE nih.gov. Certain derivatives with specific substitutions on the phenyl ring were found to be the most potent, with IC₅₀ values in the low nanomolar range for AChE and the double-digit nanomolar range for BChE nih.gov.

Table 2: Cholinesterase Inhibitory Activity of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole Derivatives

| Compound ID | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 5l | Acetylcholinesterase (AChE) | 1.57 | 1.43 ± 0.44 | nih.gov |

| 5r | Acetylcholinesterase (AChE) | 4.56 | 3.43 ± 0.21 | nih.gov |

| 5l | Butyrylcholinesterase (BChE) | 25.68 | 22.53 ± 7.70 | nih.gov |

| 5v | Butyrylcholinesterase (BChE) | 35.06 | 34.82 ± 2.32 | nih.gov |

Myeloperoxidase (MPO): The methoxyphenol moiety present in the target compound is a key structural feature for the inhibition of myeloperoxidase. MPO is an oxidative enzyme implicated in the pathogenesis of atherosclerosis. The existence of a methoxyphenol group is considered beneficial in medicinal chemistry for its ability to confer protection against diseases through antioxidant and anti-inflammatory mechanisms.

Molecular Docking and Ligand-Target Interaction Analysis to Elucidate Biological Mechanisms

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method has been instrumental in elucidating the potential mechanisms of action for this compound derivatives against various biological targets.

Cholinesterases (AChE & BChE): Docking studies have been performed to understand the binding interactions of potent indole-based inhibitors with the active sites of AChE and BChE nih.gov. These analyses help to describe how the inhibitors orient themselves within the enzyme's binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their inhibitory activity.

Anti-inflammatory Targets: To explore the anti-inflammatory mechanism of methoxyphenyl-based chalcones, docking studies have been conducted with IKKβ, a kinase involved in the activation of the NF-κB pathway nih.gov. The results from these simulations suggest that inhibition of IKKβ is a plausible mechanism of action and highlight the importance of hydrophobic interactions in the binding of the inhibitor nih.gov.

ALOX15: In silico docking has been employed to explore how indole and imidazole (B134444) derivatives bind within the substrate-binding pocket of ALOX15. These computational models, including molecular dynamics simulations, help to rationalize the substrate-specific allosteric inhibition observed experimentally and to define the common pharmacophore required for activity.

These molecular modeling approaches provide valuable insights into the structure-activity relationships of this class of compounds, guiding the design and synthesis of new derivatives with improved potency and selectivity.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 1 4 Methoxyphenyl 1h Indole Scaffolds

Correlating Specific Structural Modifications on 1-(4-Methoxyphenyl)-1H-Indole with Observed Biological Responses

Systematic modifications of the this compound scaffold have allowed researchers to draw direct correlations between structural changes and their impact on biological activity. These studies are fundamental to optimizing lead compounds.

For instance, in a study of substituted 5-(4-methoxyphenyl)-1H-indole and related imidazole (B134444) derivatives as inhibitors of arachidonate (B1239269) 15-lipoxygenase (ALOX15), the core scaffold proved essential for activity. The inhibitory potency of these compounds was evaluated, revealing key insights into their mechanism of action. A high degree of substrate selectivity against linoleic acid was observed for the studied compounds nih.govmdpi.com.

| Compound | Modification | IC₅₀ (LA) µM | IC₅₀ (AA) µM | IC₅₀(LA)/IC₅₀(AA) Ratio |

|---|---|---|---|---|

| 1 (Indole derivative) | Reference Indole (B1671886) | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |

| 2 (Imidazole derivative) | Indole core replaced with imidazole | 2.01 ± 0.15 | 62.5 ± 4.5 | 0.032 |

| 3 (Benzimidazole derivative) | Addition of a nitrogen atom to the indole core | 0.19 ± 0.03 | 11.1 ± 0.9 | 0.017 |

Data sourced from a study on ALOX15 inhibitors. LA: Linoleic Acid, AA: Arachidonic Acid. nih.govmdpi.com

Furthermore, in a series of 2-aryl-3-aroyl indole-based anti-cancer agents, substitutions on both the indole nucleus and the aryl rings were explored. For example, the placement of a methoxy (B1213986) group at the 7-position of the indole ring was found to be as potent as the lead compound, OXi8006, in terms of cytotoxicity and inhibition of tubulin assembly nih.gov. This highlights the sensitivity of the biological activity to the positioning of substituents on the indole scaffold.

Identification of Key Pharmacophoric Elements within the this compound Structure

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric elements have been identified.

A common pharmacophore for substrate-selective inhibition of ALOX15 by 5-(4-methoxyphenyl)-1H-indole derivatives includes the indole scaffold and the para-positioned methoxy group on the phenyl ring nih.gov. The indole moiety often participates in crucial interactions with the target protein. For example, the indole N-H group can act as a hydrogen bond donor, a feature that is often critical for binding affinity.

Pharmacophore models are typically composed of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings nih.govnih.gov. In the context of this compound, the key pharmacophoric features can be summarized as:

An aromatic indole core: This planar system provides a scaffold for hydrophobic and pi-stacking interactions with the target protein.

A hydrogen bond donor: The N-H group of the indole ring is a crucial hydrogen bond donor.

A hydrogen bond acceptor/hydrophobic feature: The methoxy group on the phenyl ring can act as a hydrogen bond acceptor and also contributes to the hydrophobic character of this part of the molecule.

Impact of Substituent Nature and Position on the Indole Nucleus on Efficacy and Selectivity

The nature and position of substituents on the indole nucleus of this compound analogs play a pivotal role in determining their biological efficacy and selectivity. The indole ring is an electron-rich system, and its reactivity can be modulated by the introduction of various functional groups chula.ac.th.

In the development of anti-cancer agents inspired by OXi8006, a 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole, it was found that substitution at the 7-position of the indole ring with a methoxy group resulted in a compound with comparable cytotoxicity and tubulin assembly inhibition to the lead compound nih.gov. Conversely, replacement of the 6-methoxy group with a 6-hydroxy moiety led to a significant loss of activity. This underscores the importance of the specific placement and nature of substituents on the indole core.

The following table summarizes the effects of various substitutions on the 3-aroyl moiety of a 2-(3'-hydroxy-4'-methoxyphenyl)-6-methoxyindole scaffold on tubulin assembly inhibition.

| Compound | 3-Aroyl Moiety Substitution | IC₅₀ (µM) for Tubulin Assembly Inhibition |

|---|---|---|

| OXi8006 (Lead) | 3,4,5-trimethoxy | 1.1 |

| 30 | 4-trifluoromethyl | < 5 |

| 31 | 3-trifluoromethoxy | < 5 |

| 35 | 3,4,5-trimethoxy (hydroxyl at position 7 of indole) | < 5 |

| 36 | 3,4,5-trimethoxy (methoxy at position 7 of indole) | 1.1 |

| 33 | 3,4,5-trimethoxy (hydroxyl at position 6 of indole) | > 20 |

Data adapted from a study on OXi8006 analogs. nih.gov

These findings demonstrate that even subtle changes in the substitution pattern on the indole nucleus can lead to dramatic differences in biological activity.

Influence of the 4-Methoxyphenyl (B3050149) Moiety's Electronic and Steric Properties on Biological Activity

The methoxy group at the para-position of the phenyl ring is an electron-donating group, which can influence the electron density of the entire molecule. This, in turn, can affect how the molecule interacts with its biological target. In the context of ALOX15 inhibition, the 4-methoxyphenyl group has been described as an "allosteric determinant," suggesting that its interaction with the enzyme induces conformational changes that affect the active site nih.govmdpi.com. The position of the methoxy group is also crucial; studies have shown that moving it to other positions on the phenyl ring can lead to a decrease in activity nih.gov.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For indole derivatives, QSAR studies have been successfully employed to predict their inhibitory activity against various enzymes. These studies typically involve calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build the QSAR model mdpi.com.

A typical QSAR study on indole derivatives would involve the following steps:

Data Set Collection: A series of this compound analogs with their corresponding biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods are used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with the highest predicted activity. This approach significantly accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates.

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel Synthetic Strategies for Enhanced Accessibility and Efficiency

While classical methods for indole (B1671886) synthesis are well-established, the demand for more efficient, cost-effective, and environmentally benign processes remains a key research driver. The synthesis of N-arylindoles like 1-(4-methoxyphenyl)-1H-indole has traditionally been achieved through metal-catalyzed cross-coupling reactions, such as Ullmann condensation and Buchwald–Hartwig amination. nih.govrsc.org However, future research is trending towards more sophisticated and streamlined strategies.

One promising avenue is the development of one-pot, multi-component reactions . A recently developed protocol combines Fischer indolisation with a subsequent copper-catalyzed N-arylation in a single vessel. nih.govrsc.org This approach is rapid, often completed in under 40 minutes with microwave assistance, and utilizes an inexpensive and air-stable catalyst system (Cu₂O/K₃PO₄) in a sustainable solvent like ethanol, eliminating the need for special ligands or inert atmospheres. nih.govrsc.org Further research could expand the substrate scope of these one-pot methods to accommodate a wider variety of functional groups on both the indole and aryl moieties, thereby increasing the diversity of accessible analogs.

Another area of intense investigation is the use of novel catalytic systems and reaction conditions. This includes:

PIFA-Mediated Cyclization : Phenyliodine bis(trifluoroacetate) (PIFA) can mediate intramolecular cyclization to form the indole skeleton, offering an efficient method with mild reaction conditions and simple workup procedures. organic-chemistry.org

Transition-Metal-Free Synthesis : Exploring pathways that avoid transition metals altogether, such as those involving benzynes or direct SNAr reactions with activated aryl halides, offers advantages in terms of cost and reduced metal contamination in the final products. mdpi.comnih.gov

Cascade Reactions : Nickel-catalyzed Mizoroki-Heck/amination cascade reactions provide a powerful tool for constructing substituted indoles from readily available starting materials. researchgate.net

The overarching goal of these synthetic explorations is to enhance the accessibility of this compound and its derivatives, enabling more extensive biological screening and downstream research applications.

Table 1: Comparison of Modern Synthetic Strategies for N-Arylindoles

| Strategy | Key Features | Advantages | Potential Research Directions |

|---|---|---|---|

| One-Pot Fischer Indolisation–N-Arylation | Microwave-assisted; Copper(I) catalyst; Ethanol solvent. nih.govrsc.org | Rapid (<40 min), high-yielding, operationally simple, uses inexpensive reagents. nih.govrsc.org | Expanding substrate scope; developing asymmetric variants. |

| PIFA-Mediated Intramolecular Cyclization | Uses a hypervalent iodine reagent; forms N-C bond to benzene (B151609) ring. organic-chemistry.org | Fast reactions (<30 min), good to high yields, mild conditions. organic-chemistry.org | Broadening to more complex pyrrole-fused systems. |

| Transition-Metal-Free N-Arylation | Utilizes SNAr reactions or benzyne (B1209423) intermediates. mdpi.comnih.gov | Avoids metal contamination, cost-effective. | Improving functional group tolerance and reaction scope. |

| Mizoroki-Heck/Amination Cascade | Nickel-catalyzed cascade process with allylamines. researchgate.net | Builds a broad range of substituted indoles from simple precursors. | Elucidating detailed mechanistic pathways. |

Deeper Mechanistic Elucidation of Observed Biological Activities at a Molecular Level

The indole nucleus is a privileged scaffold capable of interacting with a multitude of biological receptors and enzymes. nih.govmdpi.com Methoxy-substituted indoles, in particular, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chim.itulakbim.gov.tr For derivatives related to this compound, specific inhibitory activity has been identified, providing a clear path for future mechanistic studies.

Research has shown that certain 5-(4-methoxyphenyl)-1H-indole derivatives function as substrate-specific, allosteric inhibitors of mammalian 15-lipoxygenases (ALOX15). mdpi.com ALOX15 is an enzyme implicated in inflammation and various cancer models, making it a valuable pharmacological target. mdpi.com Future research should focus on:

Target Deconvolution : Confirming if this compound itself directly targets ALOX15 or other related lipoxygenases. This would involve in vitro enzymatic assays and binding studies.

Structural Biology : Obtaining co-crystal structures of the compound (or its potent analogs) bound to its target protein. This would provide atomic-level insights into the binding mode and the molecular basis for its activity and selectivity.

Pathway Analysis : Utilizing cellular models to understand how inhibition of the primary target translates into downstream biological effects. This includes analyzing changes in gene expression and signaling pathways, such as the Ras-cAMP-PKA pathway, which has been implicated in the action of other bioactive indole derivatives. nih.gov

A deeper understanding of the molecular mechanism is crucial for translating the initial findings into a robust therapeutic hypothesis and for guiding the rational design of next-generation compounds with improved potency and selectivity.

Application of Advanced Computational Techniques (e.g., Machine Learning, Artificial Intelligence) in Lead Discovery and Optimization

The fields of drug discovery and chemical synthesis are being revolutionized by artificial intelligence (AI) and machine learning (ML). preprints.orgmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and even devise optimal synthetic routes, significantly accelerating the research and development pipeline. preprints.orgsciety.org

For the this compound scaffold, AI and ML can be applied in several key areas:

Predictive Modeling : Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel analogs before they are synthesized. preprints.org By training algorithms on existing data for indole derivatives, researchers can prioritize the synthesis of compounds most likely to have the desired activity.

Generative Design : Employing deep learning generative models to design entirely new molecules based on the this compound scaffold. arxiv.org These models can explore a vast chemical space to propose novel structures optimized for multiple parameters simultaneously, such as potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. preprints.orgarxiv.org

Synthesis Pathway Optimization : Using AI to predict the most efficient synthetic pathways, reducing the reliance on trial-and-error experimentation in the lab. sciety.org This accelerates the production of lead compounds for biological testing.

Researchers at Novartis and Microsoft have demonstrated that ML models can even capture the elusive "chemical intuition" of experienced medicinal chemists, providing a powerful tool to make the lead optimization process more efficient. sciencelink.net The integration of these advanced computational techniques will be instrumental in rapidly advancing the this compound scaffold from a chemical entity to a validated lead compound.

Development of this compound Analogs as Chemical Probes for Biological Pathway Interrogation

Beyond their direct therapeutic potential, well-characterized small molecules are invaluable tools for dissecting complex biological processes. Analogs of this compound can be developed into chemical probes to investigate specific cellular pathways. This involves strategically modifying the parent compound to incorporate reporter tags or reactive groups without compromising its biological activity.

For example, indole derivatives have been successfully used to generate highly active mechanistic probes to study indole signaling in bacteria, which regulates pathogenic behaviors like biofilm formation and antibiotic resistance. nih.gov A similar strategy can be applied to the this compound scaffold. Future research could focus on synthesizing analogs featuring:

Fluorescent Tags : For use in cellular imaging techniques like fluorescence microscopy to visualize the subcellular localization of the compound and its target.

Biotin Labels : To facilitate affinity purification and pull-down experiments, enabling the identification of binding partners and target proteins from cell lysates.

Photo-affinity Labels : To create covalent cross-links with the target protein upon UV irradiation, allowing for unambiguous target identification.

The development of such chemical probes would provide powerful tools for academic researchers to explore the mechanism of action of this compound and to interrogate the broader biological pathways in which its molecular target is involved.

Investigation of Synergistic Effects when Combined with Other Therapeutically Relevant Compounds

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. rsc.org This approach can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects, and can also help to overcome drug resistance.

The indole scaffold has shown significant promise in this area. Studies have demonstrated that certain indole derivatives exhibit synergistic action with standard antibiotics like norfloxacin, oxacillin, and vancomycin, potentiating their effects against drug-resistant bacteria such as MRSA and VRE. nih.gov The proposed mechanism involves the indole compound permeabilizing the bacterial cell membrane, thereby increasing the efficacy of the conventional antibiotic. nih.gov

Similarly, in oncology, indole-containing compounds like sunitinib (B231) have been studied in combination with other targeted therapies, such as EGFR inhibitors, to enhance therapeutic efficacy against various cancers. rsc.org Future research on this compound should therefore include systematic investigations into its potential for synergistic interactions. This would involve:

High-Throughput Combination Screening : Testing the compound in combination with libraries of known drugs against relevant disease models (e.g., cancer cell lines, pathogenic bacteria).

Mechanism of Synergy : If synergistic effects are observed, further studies would be needed to understand the underlying molecular mechanism. This could involve one compound affecting the metabolism or transport of the other, or both compounds targeting different nodes in the same critical pathway.

Discovering synergistic combinations could significantly enhance the translational potential of this compound, opening up new therapeutic strategies for complex diseases. mdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenyliodine bis(trifluoroacetate) (PIFA) |

| Copper(I) oxide (Cu₂O) |

| Norfloxacin |

| Oxacillin |

| Vancomycin |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methoxyphenyl)-1H-indole, and what key parameters influence reaction efficiency?

- Methodology :

- Palladium-catalyzed cross-coupling : Utilize indole derivatives with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions. Optimize catalyst (e.g., Pd(PPh₃)₄), base (Na₂CO₃), and solvent (DME/H₂O) .

- Propargylic substitution : React 1-(4-methoxyphenyl)prop-2-yn-1-ol with indole using HBF₄ catalysis in dichloromethane. Monitor reaction time (12–24 hrs) and stoichiometry (2:1 indole:propargylic alcohol) for optimal yield (70%) .

- Key parameters : Catalyst loading (5–10 mol%), temperature (80–100°C for Suzuki; rt for HBF₄), and purification via column chromatography (petroleum ether/EtOAc).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : Confirm structure using ¹H/¹³C NMR. Key signals include aromatic protons (δ 7.70–6.65 ppm) and methoxy group (δ 3.86 ppm, singlet) .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between indole and methoxyphenyl groups) using single-crystal data (R factor < 0.04). Prefer low-temperature (113 K) measurements to reduce thermal motion artifacts .

- Mass spectrometry : Validate molecular weight (HRMS: [M + Na]⁺ calculated 213.0886, observed 213.0894) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Multi-assay validation : Test compounds in parallel assays (e.g., antimicrobial, anticancer) under standardized conditions (pH, temperature) to isolate activity variations .

- Structural analysis : Compare X-ray/NMR data of active vs. inactive derivatives to identify critical substituents (e.g., electron-withdrawing groups at C3 improve GSK-3β inhibition) .

- Meta-analysis : Aggregate data from diverse sources (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What strategies optimize yield and selectivity in palladium-catalyzed syntheses of this compound?

- Methodology :

- Ligand screening : Test bidentate ligands (e.g., dppf, XPhos) to enhance Pd catalyst stability and reduce side reactions .

- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to improve solubility of aryl halides, but avoid prolonged heating to prevent decomposition.

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield (15–20% increase) by enhancing thermal efficiency .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Systematic substitution : Introduce substituents (e.g., halogens, methyl groups) at C2, C5, or N1 positions and test against targets (e.g., glycogen synthase kinase-3β) .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger Phase) to identify essential moieties (e.g., methoxyphenyl group for hydrophobic interactions) .

- In silico screening : Perform molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to target proteins (e.g., GSK-3β) .

Q. What computational methods are effective in predicting the binding interactions of this compound with biological targets?

- Methodology :

- Molecular docking : Simulate binding poses using crystal structures (PDB: 1I09 for GSK-3β) and assess binding energy (ΔG < −8 kcal/mol indicates strong affinity) .

- MD simulations : Run 100-ns trajectories (AMBER force field) to evaluate complex stability (RMSD < 2 Å) and identify key residue interactions (e.g., Lys85, Asp200 in GSK-3β) .

- QSAR modeling : Develop regression models (e.g., CoMFA) using electronic (HOMO/LUMO) and steric descriptors (molar refractivity) .

Q. How should researchers assess the environmental impact of this compound in ecotoxicological studies?

- Methodology :

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .

- Aquatic toxicity : Test acute effects on Daphnia magna (LC50) and algae (EC50 for growth inhibition) over 48–72 hrs .

- Bioaccumulation potential : Calculate logP (experimental XlogP ≈ 4.7) and compare to regulatory thresholds (logP > 5 indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.